molecular formula C11H13FN4O4 B2441865 (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 750598-20-0

(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B2441865
CAS No.: 750598-20-0
M. Wt: 284.247
InChI Key: KRRZKBNCONNKPI-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Identity

(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic nucleoside analogue characterized by a tetrahydrofuran-3,4-diol sugar moiety linked to a 4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine aglycone. This compound belongs to a class of purine analogues where structural modifications enhance biochemical interactions with nucleic acids or enzymes.

Historical Development and Discovery

While the exact discovery timeline of this compound is not publicly documented in accessible literature, its structural design aligns with historical trends in nucleoside analogue development. The pyrrolopyrimidine core resembles purine analogues like fludarabine, which incorporate fluorine substitutions to resist enzymatic degradation. The tetrahydrofuran-3,4-diol sugar moiety is analogous to arabinose derivatives, a common feature in antiviral and anticancer agents such as vidarabine.

Chemical Classification as Purine Nucleoside Analogue

This compound is classified as a purine nucleoside analogue due to its structural similarity to natural purine nucleosides. Key features include:

  • Pyrrolopyrimidine Aglycone : A fused bicyclic heterocycle with a 4-amino-5-fluoro substitution pattern, mimicking adenine derivatives but with enhanced stability against deamination.
  • Tetrahydrofuran-3,4-diol Sugar : A modified ribose or deoxyribose backbone with hydroxyl groups at C3 and C4, critical for phosphorylation and cellular uptake.

Table 1: Structural Comparison with Fludarabine and Vidarabine

Feature This compound Fludarabine Vidarabine
Aglycone 4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine 2-Fluoroadenine Adenine
Sugar Moiety Tetrahydrofuran-3,4-diol (arabinose-like) Arabinose Arabinose
Key Modifications Fluorine at C5, pyrrolopyrimidine fusion, hydroxymethyl group Fluorine at C2, arabinose None

Significance in Biochemical Research

The compound’s design targets enzymatic pathways critical for nucleic acid synthesis:

  • Ribonucleotide Reductase Inhibition : Similar to fludarabine triphosphate, the fluorinated pyrrolopyrimidine moiety may inhibit ribonucleotide reductase, depleting deoxynucleotide pools and arresting DNA replication.
  • DNA Polymerase Interference : Incorporation into DNA during replication could lead to chain termination, particularly in rapidly dividing cancer cells.
  • RNA Transcription Modulation : The 4-amino group may interact with RNA polymerases, disrupting transcriptional machinery.

Relationship to Vidarabine and Other Nucleoside Analogues

The compound shares mechanistic parallels with vidarabine (ara-A), which inhibits viral DNA polymerases through incorporation into viral DNA. Unlike vidarabine, it incorporates fluorine to enhance metabolic stability and reduce deamination by adenosine deaminase. Structural similarities to fludarabine include:

  • Resistance to Enzymatic Degradation : Fluorine substitution at the C5 position mimics fludarabine’s C2 fluorine, conferring resistance to adenosine deaminase.
  • Phosphorylation Pathways : The tetrahydrofuran-3,4-diol sugar moiety facilitates intracellular phosphorylation by deoxycytidine kinase, analogous to fludarabine’s activation.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRZKBNCONNKPI-IOSLPCCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

5-Fluorotubercidin is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, uridine phosphorylase, and inhibits its function. This interaction results in the disruption of the pyrimidine salvage pathway, affecting the synthesis of nucleotides necessary for DNA and RNA production.

Biochemical Pathways

5-Fluorotubercidin affects the pyrimidine salvage pathway, which is responsible for the recycling of pyrimidines to form nucleotides. The inhibition of uridine phosphorylase disrupts this pathway, leading to a decrease in nucleotide synthesis. This can result in the inhibition of DNA and RNA synthesis, affecting cell growth and proliferation.

Pharmacokinetics

Studies on similar compounds like 5-fluorouracil suggest that these types of drugs can have significant pharmacokinetic variability Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly impact the bioavailability of the drug

Result of Action

The primary result of 5-Fluorotubercidin’s action is the inhibition of cell growth and proliferation. By disrupting the pyrimidine salvage pathway and subsequently inhibiting DNA and RNA synthesis, the compound can effectively halt the growth of cells. This makes it a potential candidate for use in anti-cancer therapies.

Biochemical Analysis

Cellular Effects

The cellular effects of 5-fluorotubercidin are diverse and significant. It has been shown to have a profound impact on various types of cells and cellular processes. For instance, it has been found to have broad-spectrum antitumor effects. The oral absorption of 5-fluorotubercidin is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects.

Molecular Mechanism

The molecular mechanism of action of 5-fluorotubercidin is complex and multifaceted. It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its effects at the molecular level.

Dosage Effects in Animal Models

The effects of 5-fluorotubercidin can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing the dosage effects of 5-fluorotubercidin in animal models are currently lacking.

Metabolic Pathways

The metabolic pathways that 5-fluorotubercidin is involved in are complex. It is known that 5-fluorotubercidin follows the same facilitated-transport system as uracil, adenine, and hypoxanthine

Transport and Distribution

The transport and distribution of 5-fluorotubercidin within cells and tissues are critical aspects of its function. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine. In human erythrocytes, 5-fluorotubercidin and uracil exhibited similar saturable and nonsaturable components of influx.

Biological Activity

The compound (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , often referred to as a fluorinated nucleoside, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse sources.

Structural Characteristics

This compound is characterized by a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran sugar moiety. The fluorine substitution at the 5-position of the pyrrolo ring enhances its biological stability and activity. The molecular formula is C11H13N4O4C_{11}H_{13}N_{4}O_{4}, and its molecular weight is approximately 251.25 g/mol. The compound exhibits a specific stereochemistry that is crucial for its interaction with biological targets.

Antiviral Properties

Research indicates that fluorinated nucleosides like this compound exhibit significant antiviral properties. They have been shown to inhibit viral replication by mimicking natural nucleosides, thus interfering with viral RNA synthesis. For instance, studies have demonstrated that similar compounds can inhibit the replication of herpes simplex virus (HSV) and other RNA viruses .

Antitumor Activity

Fluorinated nucleosides are also known for their antitumor activities. The incorporation of fluorine into the nucleoside structure improves the compound's binding affinity to DNA and RNA polymerases. This results in the inhibition of tumor cell proliferation. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines in vitro .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, the compound can be incorporated into viral or cellular RNA/DNA, leading to chain termination during replication.
  • Induction of Apoptosis : The accumulation of faulty nucleic acids can trigger apoptotic pathways in infected or cancerous cells.
  • Modulation of Cellular Signaling : Fluorinated compounds may alter signaling pathways related to cell growth and survival .

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of various fluorinated nucleosides against HSV. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, showcasing their potential as antiviral agents .

Study 2: Antitumor Activity

Another research effort focused on evaluating the cytotoxic effects of fluorinated nucleosides on human cancer cell lines. The findings revealed that these compounds induced significant apoptosis in colorectal cancer cells through mechanisms involving DNA damage response pathways .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₃N₄O₄
Molecular Weight251.25 g/mol
Biological ActivitiesAntiviral, Antitumor
Mechanism of ActionNucleic acid synthesis inhibition, Apoptosis induction

Chemical Reactions Analysis

Glycosylation Reactions

The synthesis of nucleoside analogs often involves attaching a sugar moiety (tetrahydrofuran-3,4-diol) to the pyrrolo[2,3-d]pyrimidine base. Key steps include:

Reaction Type Base Derivative Sugar Derivative Reagents Conditions Source
Nucleophilic substitution6-chloro-7-iodo-pyrrolo[2,3-d]pyrimidine2-deoxy-2-fluoro-β-d-ribosePotassium hydroxideAcetonitrile, 273 K → RT, 16 h

This reaction utilizes a sugar nucleophile (activated by deprotonation via KOH) to displace a halogen (iodine or chlorine) on the aromatic base, forming the glycosidic bond. The stereochemistry of the sugar (β-d-ribofuranosyl) is critical for biological activity .

Functional Group Transformations

The compound’s 4-amino and 5-fluoro substituents are introduced via targeted modifications:

Amination

The 4-amino group is typically formed by displacing a halogen (e.g., chlorine) on the pyrrolo[2,3-d]pyrimidine base. For example:

  • Mechanism : Nucleophilic aromatic substitution (SNAr) using ammonia or amines.

  • Reagents : Ammonium salts or primary amines (e.g., NH₃).

  • Conditions : Elevated temperatures or catalytic metal complexes .

Fluorination

The 5-fluoro substituent is likely introduced during base synthesis. Common methods include:

  • Direct halogenation : Using fluorinating agents like Selectfluor® or diethylaminosulfur trifluoride (DAST).

  • Nucleophilic displacement : Substituting a leaving group (e.g., chloride) with a fluorine source .

Protection/Deprotection Strategies

Hydroxyl groups on the tetrahydrofuran ring are protected during synthesis to avoid unwanted side reactions:

Step Protecting Group Reagent Deprotection Method Source
Hydroxyl protectiontert-Butyl(dimethyl)silyl (TBS)TBS chloride + imidazoleTBAF (tetrabutylammonium fluoride)

This silylation step stabilizes the molecule during glycosylation or oxidation steps, ensuring regioselectivity .

Industrial Production Considerations

While specific data for this compound is limited, related nucleoside analogs often employ:

  • Continuous flow chemistry for scale-up, improving yield and purity.

  • Column chromatography for purification, as seen in the synthesis of similar compounds .

Biological Implications of Structural Features

The compound’s fluorinated pyrrolo[2,3-d]pyrimidine core and hydroxylated sugar moiety enhance its interactions with biological targets. These features are critical for its role as an enzyme inhibitor, potentially modulating therapeutic pathways .

Comparison with Analogous Compounds

Compound Key Differences Biological Relevance
(2R,3R,4S,5R)-2-(4-Amino-5-bromo-...) Bromine instead of fluorine at position 5Reduced stability; altered binding
(2R,3R,4S,5R)-2-(4-Amino-5-furyl-...) Furan substituent at position 5Enhanced lipophilicity for membrane penetration

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing this fluorinated pyrrolo[2,3-d]pyrimidine nucleoside analog?

  • Methodology : Synthesis typically involves halogenation or fluorination steps on the pyrrolo[2,3-d]pyrimidine core. For example, brominated analogs (e.g., 8-bromoadenosine derivatives) are synthesized via regioselective bromination under controlled conditions . Fluorination may employ agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by purification using column chromatography. Critical steps include protecting the hydroxymethyl group to prevent side reactions and monitoring reaction progress via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Determines absolute stereochemistry and crystal packing. For orthorhombic systems (space group P2₁2₁2₁), data collection uses a Bruker SMART APEX diffractometer with multi-scan absorption correction (SADABS) .
  • NMR spectroscopy : Confirms stereochemistry and purity. 1^1H and 13^13C NMR (e.g., in DMSO-d₆) identify key signals for the hydroxymethyl group (δ ~4.5 ppm) and fluorinated pyrrolopyrimidine moiety .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 260 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a face shield for bulk handling .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/particulates .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Disposal : Incinerate in compliance with hazardous waste regulations .

Q. What analytical techniques confirm the compound’s purity and identity?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 284.09 for C₁₁H₁₄FN₅O₄).
  • Elemental Analysis : Validates C, H, N composition (±0.4% tolerance) .
  • Chiral HPLC : Ensures enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How does the fluorine substitution at the 5-position influence biological target interactions?

  • Methodology :

  • Comparative Structural Analysis : Compare binding affinities of fluorinated vs. non-fluorinated analogs (e.g., iodo derivatives) using X-ray co-crystallography with target enzymes (e.g., kinases) .
  • Metabolic Stability Assays : Assess resistance to cytochrome P450-mediated degradation via liver microsome incubations with LC-MS monitoring .
  • Molecular Dynamics Simulations : Model fluorine’s electronegativity effects on hydrogen bonding and hydrophobic interactions .

Q. What strategies resolve contradictory data in bioactivity studies?

  • Methodology :

  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding .
  • Structural Validation : Re-examine compound integrity post-assay via NMR to confirm no degradation .

Q. What in vitro models are suitable for assessing therapeutic efficacy?

  • Methodology :

  • Cell-Based Assays : Use HEK293T or HeLa cells transfected with luciferase reporters to measure target modulation (e.g., NF-κB inhibition) .
  • Enzyme Inhibition Studies : Employ fluorescence polarization assays for real-time monitoring of kinase inhibition (e.g., EGFR, AKT) .
  • 3D Tumor Spheroids : Evaluate penetration and cytotoxicity in physiologically relevant models using confocal microscopy .

Q. How can solubility challenges during formulation be addressed?

  • Methodology :

  • Co-Solvent Systems : Test DMSO:PBS (e.g., 10:90 v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or acetyl groups at the hydroxymethyl position to improve bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.